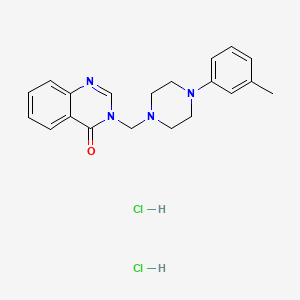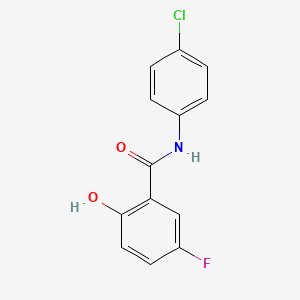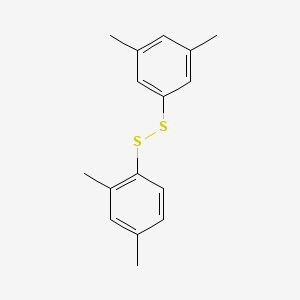
Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl typically involves the oxidation of thiols. One common method is the oxidative coupling of 2,4-dimethylphenyl thiol and 3,5-dimethylphenyl thiol using oxidizing agents such as iodine or hydrogen peroxide under mild conditions . The reaction can be represented as follows:
2RSH+Oxidizing Agent→RSSR+Reduced Agent
Industrial Production Methods
On an industrial scale, the production of disulfide compounds often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of catalysts to enhance the reaction rate and yield. For example, vanadyl acetylacetonate can be used as a catalyst in the oxygen oxidative polymerization of diphenyl disulfide.
化学反应分析
Types of Reactions
Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4-dimethylphenyl thiol and 3,5-dimethylphenyl thiol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl has several applications in scientific research:
作用机制
The mechanism of action of disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl involves the cleavage and formation of the disulfide bond. This process is crucial in redox biology, where disulfide bonds play a key role in the structural stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and signaling pathways .
相似化合物的比较
Similar Compounds
Disulfide, bis(2,5-dimethylphenyl): Similar structure but with methyl groups at the 2,5 positions.
Disulfide, bis(3,5-dimethylphenyl): Similar structure but with both phenyl rings having methyl groups at the 3,5 positions.
Uniqueness
Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other disulfide compounds .
属性
CAS 编号 |
65104-30-5 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-[(2,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-6-16(14(4)8-11)18-17-15-9-12(2)7-13(3)10-15/h5-10H,1-4H3 |
InChI 键 |
ODOGSCCHVYNOSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SSC2=CC(=CC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



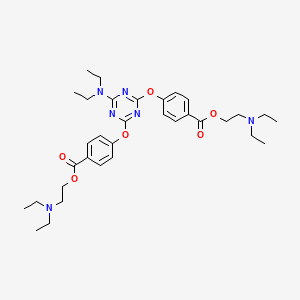
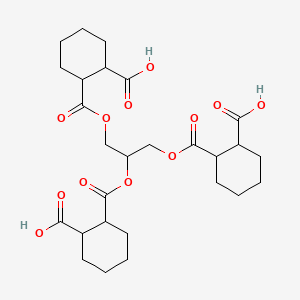
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
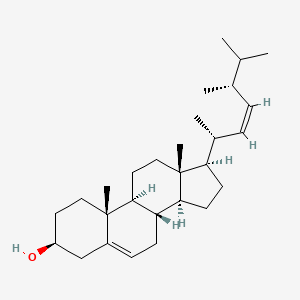
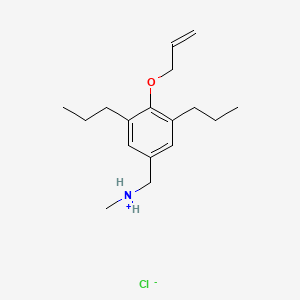

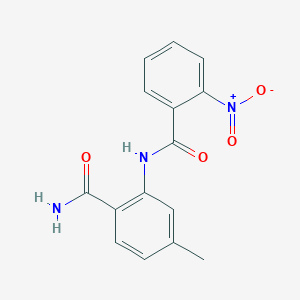
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)

